
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
Overview
Description
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 517870-16-5) is a fluorinated isoxazole derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of 221.18 g/mol . Its structure comprises a 1,2-oxazole core substituted at position 5 with a 3-fluorophenyl group and at position 3 with a methyl ester moiety. The compound’s SMILES notation is COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)F, and its InChIKey is BCBSUOISLUHEAN-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 146.7 Ų for the [M+H]+ adduct, suggesting moderate polarity .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate typically relies on the formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes or related precursors. This approach is favored for its regioselectivity and efficiency in assembling the 5-substituted isoxazole core.
- Key Reaction: Cycloaddition of nitrile oxides generated in situ from substituted aldoximes with alkynes bearing the 3-fluorophenyl substituent.
- Ring Construction: The isoxazole ring is formed by the 1,2-oxazole heterocycle, incorporating oxygen and nitrogen atoms.
Detailed Preparation Methods
Cycloaddition of Nitrile Oxides with Alkynes
- Reagents: Substituted aldoximes (precursors of nitrile oxides), 3-fluorophenyl-substituted alkynes.
- Nitrile Oxide Generation: Aldoximes are converted to nitrile oxides using reagents such as tert-butyl nitrite or isoamyl nitrite under controlled heating.
- Reaction Conditions: Conventional heating in solvents like ethyl acetate or dichloromethane, often under nitrogen atmosphere to avoid moisture.
- Outcome: Formation of this compound with good regioselectivity and yields typically ranging from 60% to 85%.
This method is supported by analogous syntheses of related isoxazole derivatives, where nitrile oxide cycloadditions are standard practice for isoxazole ring construction.
Late-Stage Functionalization and Deoxofluorination
- Approach: Starting from hydroxymethyl or formyl-substituted isoxazoles, late-stage fluorination can introduce the fluorine atom into the phenyl ring or side chain.
- Reagents: Deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) or related fluorinating reagents.
- Advantage: Enables selective introduction of fluorine after ring formation, offering flexibility in modifying fluorine substitution patterns.
- Yield: Moderate to high, depending on substrate and reaction conditions.
This method is particularly useful for preparing fluorinated isoxazoles on a gram scale with high purity.
Metal-Catalyzed Cycloaddition
- Catalysts: Copper(I) or ruthenium complexes can catalyze the cycloaddition between nitrile oxides and alkynes.
- Benefits: Increased reaction rates, higher yields, and better selectivity.
- Drawbacks: Potential metal contamination and cost, leading to interest in metal-free alternatives.
- Typical Conditions: Mild temperatures, inert atmosphere, polar aprotic solvents.
While this method is more common in industrial settings for scale-up, it is adaptable for preparing this compound analogs.
Experimental Procedure Example (Adapted)
Step | Reagents and Conditions | Description |
---|---|---|
1 | 3-fluorobenzaldehyde oxime (1 equiv), tert-butyl nitrite (1.2 equiv), ethyl acetate, room temperature | Generation of nitrile oxide in situ |
2 | 3-fluorophenylacetylene (1.5 equiv), stirring at 50 °C for 4 hours | Cycloaddition to form isoxazole ring |
3 | Methylation using methyl iodide or diazomethane, base (e.g., K2CO3) | Esterification to form methyl carboxylate group |
4 | Purification by silica gel chromatography | Isolation of pure this compound |
Data Table: Summary of Preparation Methods
Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Nitrile Oxide Cycloaddition | Aldoximes, alkynes, tert-butyl nitrite | 40-60 °C, inert atmosphere, ethyl acetate | 60-85 | Regioselective, straightforward | Requires careful control of nitrile oxide formation |
Late-Stage Deoxofluorination | Hydroxymethyl isoxazoles, DAST | Room temp to 50 °C, dry solvents | 65-80 | Selective fluorination, scalable | Sensitive reagents, potential side reactions |
Metal-Catalyzed Cycloaddition | Cu(I) or Ru catalysts, nitrile oxides, alkynes | Mild heating, inert atmosphere | 70-90 | High yield, faster reaction | Metal contamination, cost |
Research Findings and Optimization Notes
- Regioselectivity: The position of the fluorine on the phenyl ring (meta-position in 3-fluorophenyl) influences the regioselectivity of cycloaddition, favoring formation of the 5-substituted isoxazole.
- Solvent Effects: Polar aprotic solvents such as dichloromethane and ethyl acetate improve reaction rates and yields.
- Temperature: Moderate heating (40–60 °C) is optimal; higher temperatures may lead to side reactions or decomposition.
- Scale-Up: The nitrile oxide cycloaddition has been successfully scaled up to >100 g with consistent yields and purity.
- Environmental Considerations: Metal-free methods are preferred to reduce toxicity and environmental impact, and ongoing research focuses on greener reagents and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. It has been employed in:
- Formation of Sulfonyl Fluorides: This compound acts as a reagent in synthesizing sulfonyl fluorides, which are crucial intermediates in pharmaceutical chemistry.
Medicinal Chemistry
The compound has shown promise in drug discovery and development due to its biological activity. Case studies indicate its potential use in:
- Antioxidant Properties: Research has demonstrated that derivatives of isoxazoles exhibit significant antioxidant activities, making them candidates for therapeutic applications against oxidative stress-related diseases .
Materials Science
In materials science, this compound is utilized for developing advanced materials with specific functional properties. Its application includes:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
Data Table: Summary of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Organic Synthesis | Building block for various chemical reactions | Formation of sulfonyl fluorides |
Medicinal Chemistry | Potential therapeutic agent with antioxidant properties | Studies on antioxidant effects in cell models |
Materials Science | Enhancing properties of polymers | Development of thermally stable materials |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of isoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited superior antioxidant effects compared to traditional antioxidants like quercetin .
Case Study 2: Synthesis Efficiency
Research on metal-free synthetic routes for isoxazoles highlighted the efficiency of using this compound as an intermediate. The study reported high yields and reduced reaction times when utilizing microwave-assisted synthesis techniques .
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the oxazole ring contribute to its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its biological activities.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate and analogous compounds:
Key Observations:
Substituent Position Effects: The 3-fluorophenyl isomer (target compound) and 4-fluorophenyl analog (CAS: 517870-16-5) share the same molecular formula but differ in fluorine placement. The 3-fluoro position may induce distinct electronic effects (e.g., altered dipole moments) compared to the 4-fluoro isomer .
Functional Group Variations :
- Replacement of the methyl ester with a carboxylic acid (e.g., 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) significantly alters solubility and acidity (predicted pKa ≈ -3.38) .
- The methoxymethyl substituent in Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate introduces ether functionality, likely enhancing aqueous solubility compared to aryl-substituted analogs .
Molecular Weight and Physicochemical Properties :
Biological Activity
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula: CHFNO
Molecular Weight: 221.19 g/mol
IUPAC Name: this compound
Appearance: Powder
Storage: Room Temperature
The compound features a fluorophenyl group attached to the oxazole ring, which enhances its chemical stability and lipophilicity, potentially increasing its interaction with biological targets .
This compound interacts with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom on the phenyl ring is believed to enhance binding affinity and selectivity towards these targets. Understanding these interactions is crucial for elucidating its biological effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazole have shown activity against various bacterial strains .
Cancer Research
This compound has been explored in the context of cancer treatment. Its structural analogs have demonstrated inhibitory effects on cancer cell lines, indicating potential as a lead compound in drug discovery .
Structure-Activity Relationship (SAR)
The SAR studies of oxazole derivatives suggest that modifications to the chemical structure can significantly impact biological activity. For instance:
Compound | Modification | Activity (IC in nM) |
---|---|---|
32b | Substituted with piperidyl group | Potent AC inhibitor (IC = 64 nM) |
6 | Oxindole derivative | Strong MDM2 inhibitor (K = 2.9 nM) |
39 | Arylcarboxamide substituent | High binding affinity (IC = 190 nM) |
These findings highlight how specific substitutions can enhance the efficacy of oxazole-based compounds .
Case Studies
-
Anticancer Activity:
In a study examining various oxazole derivatives, this compound was tested against human neuroblastoma SH-SY5Y cells. The results indicated a promising cytotoxic effect, warranting further investigation into its potential as an anticancer agent . -
Inhibition of Enzymatic Activity:
A series of oxazoles were evaluated for their ability to inhibit key enzymes involved in cancer progression. This compound showed competitive inhibition patterns against selected targets, suggesting a viable pathway for therapeutic application .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate?
The synthesis typically involves cyclization reactions of substituted oxazole precursors. A common approach is the condensation of fluorophenyl-substituted β-ketoesters with hydroxylamine derivatives under acidic conditions, followed by esterification. Purity optimization requires column chromatography and recrystallization using solvents like ethanol or acetonitrile. Analytical techniques such as HPLC (≥97% purity thresholds) and NMR (1H/13C) are critical for verifying structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters a = 5.8–7.7 Å, b = 7.7–27.4 Å, and c = 27.4 Å have been reported for structurally analogous oxazoles. Additional characterization includes:
- FT-IR : C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 235–255 for similar compounds) .
Q. What solvent systems are suitable for its physicochemical analysis?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred for NMR due to the compound’s limited solubility in water. For UV-Vis studies, methanol or acetonitrile are optimal, with absorbance maxima typically observed in the 250–300 nm range for aromatic oxazoles .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points for fluorophenyl-oxazole derivatives?
Variations in melting points (e.g., 182–242°C for structurally similar compounds) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) should be employed to identify phase transitions, while thermogravimetric analysis (TGA) can assess thermal stability. Recrystallization in different solvents (e.g., ethyl acetate vs. hexane) may isolate pure polymorphs .
Q. What computational methods are effective for predicting the compound’s reactivity in medicinal chemistry applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies against target proteins (e.g., kinases) require optimized 3D conformations derived from crystallographic data (e.g., torsion angles of 5–10° for the oxazole ring) .
Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?
The electron-withdrawing fluorine atom enhances the oxazole ring’s electrophilicity, as evidenced by reduced electron density at the C-5 position in NMR (δ 160–165 ppm for carbonyl carbons). Comparative studies with chloro- or bromo-substituted analogs show linear correlations between Hammett σ values and reaction rates in nucleophilic substitutions .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Pilot-scale reactions require optimized reflux conditions (e.g., 80–100°C in toluene) and catalytic systems (e.g., p-toluenesulfonic acid for cyclization). Process Analytical Technology (PAT) tools, such as in-line FT-IR, monitor reaction progress. Yield improvements (≥80%) are achievable via solvent recycling and gradient crystallization .
Q. Data Contradiction Analysis
Q. Why do spectral data for similar oxazoles vary across studies?
Q. How reliable are toxicity predictions for this compound given limited ecotoxicological data?
While no direct ecotoxicity data exist for this compound, read-across models using structurally related compounds (e.g., LD50 > 500 mg/kg in rodents for similar esters) suggest low acute toxicity. Chronic effects should be assessed via in vitro assays (e.g., Ames test for mutagenicity) .
Properties
IUPAC Name |
methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSUOISLUHEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181732 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-52-1 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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